molecular formula C13H26Cl2N2O2 B1520678 Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride CAS No. 864292-95-5

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

Cat. No.: B1520678
CAS No.: 864292-95-5
M. Wt: 313.3 g/mol
InChI Key: PUIXJBHGGDRHMB-UHFFFAOYSA-N
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Description

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS 340962-71-2) is a bicyclic piperidine derivative with an ester functional group at the 3-position of one piperidine ring and a secondary piperidine substituent at the 4'-position. Its molecular formula is C₁₃H₂₄N₂O₂·2HCl, and it exists as a dihydrochloride salt, enhancing its water solubility and crystallinity compared to the free base form .

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12;;/h11-12,14H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXJBHGGDRHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of bipiperidine, featuring two piperidine rings connected by a carbon chain. Its chemical formula is C9H14Cl2N2O2C_9H_{14}Cl_2N_2O_2, and it is often used as a building block in the synthesis of complex organic molecules and pharmaceuticals .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzyme activity, particularly in relation to acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and metabolic processes .

1. Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against several bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis, with varying degrees of potency .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi50 µg/mL
Bacillus subtilis30 µg/mL
Pseudomonas aeruginosa40 µg/mL

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and urease. AChE inhibition is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's .

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong inhibitor (IC50 = 25 µM)
UreaseModerate inhibitor (IC50 = 50 µM)

3. Anticancer Activity

This compound has shown potential anticancer activity in various studies. It has been reported to induce apoptosis in cancer cell lines, demonstrating an ability to halt cell proliferation .

Case Studies

  • Case Study 1 : A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed significant cytotoxicity at concentrations above 100 µM, leading to increased lactate dehydrogenase (LDH) levels indicative of cell membrane damage and apoptosis .
  • Case Study 2 : Another investigation focused on the compound's antibacterial effects showed that it outperformed standard antibiotics in certain assays against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Ethyl Piperidine-3-Carboxylate Hydrochloride (CAS 4842-86-8)

This monocyclic analogue lacks the bipiperidine backbone, featuring a single piperidine ring with an ester group at the 3-position. Its simpler structure (C₈H₁₆ClNO₂, MW 193.67) results in reduced steric hindrance and lower molecular weight compared to the bipiperidine derivative. The absence of a secondary piperidine ring limits its ability to engage in multi-site receptor binding, making it less versatile in complex pharmacological applications .

4,4'-Bipiperidine Dihydrochloride (CAS 78619-84-8)

With the molecular formula C₁₀H₂₂Cl₂N₂ (MW 241.20), this compound shares the bipiperidine core but lacks the ester substituent. Its primary applications lie in catalysis and as a ligand in coordination chemistry, rather than in drug development .

[1,4'-Bipiperidine]-4'-Carboxamide Dihydrochloride (CAS 83732-56-3)

This derivative replaces the ester group with a carboxamide (C₁₁H₂₁N₃O·2HCl , MW 290.20). The amide group enhances metabolic stability compared to the ester, which is prone to enzymatic hydrolysis. This makes the carboxamide variant more suitable for oral drug formulations requiring prolonged bioavailability .

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate

A fused bicyclic compound with a ketone group, synthesized via hydrogenation of oxime intermediates . Its rigid, fused-ring system contrasts with the flexible bipiperidine scaffold of the target compound. The ketone group introduces polarity but may reduce membrane permeability compared to the ester .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Ethyl 1,4'-Bipiperidine-3-Carboxylate Dihydrochloride and Analogues

Compound CAS Number Molecular Formula Molecular Weight Functional Groups Solubility (Water) LogP (Predicted)
This compound 340962-71-2 C₁₃H₂₄N₂O₂·2HCl 313.26 Ester, bipiperidine High (salt form) 1.2
Ethyl piperidine-3-carboxylate hydrochloride 4842-86-8 C₈H₁₆ClNO₂ 193.67 Ester, piperidine Moderate 0.8
4,4'-Bipiperidine dihydrochloride 78619-84-8 C₁₀H₂₂Cl₂N₂ 241.20 Bipiperidine High (salt form) -0.5
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride 83732-56-3 C₁₁H₂₁N₃O·2HCl 290.20 Amide, bipiperidine High (salt form) 0.5

Table 2: Pharmacological Relevance

Compound Key Advantages Limitations
This compound High solubility, flexible binding to receptors Ester group susceptible to hydrolysis
Ethyl piperidine-3-carboxylate hydrochloride Low molecular weight, easy synthesis Limited receptor interaction sites
4,4'-Bipiperidine dihydrochloride High stability, catalytic applications Lacks functional groups for drug design
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride Metabolic stability, oral bioavailability Higher synthesis complexity

Preparation Methods

Reaction with Phosgene or Phosgene Equivalents

  • Starting Material: 4-piperidinopiperidine or its ethyl carboxylate analog.
  • Reagents: Phosgene gas or solid triphosgene (preferred for ease of handling), or diphosgene.
  • Equivalents: Triphosgene is used in 1.2 to 2.0 equivalents relative to the amine, optimally 1.3 to 1.5 equivalents.
  • Mechanism: Triphosgene or diphosgene is first converted in situ to phosgene, which then reacts with the amine to form the carbonyl chloride intermediate.

Solvent Selection and Role

  • Key Solvent: Methylene chloride (dichloromethane) is preferred due to its ability to reduce dimer formation and facilitate high purity product formation.
  • Other Solvents: Historically, toluene, benzene, hexane, and tetrahydrofuran have been used but tend to produce more impurities and dimers.
  • Additional Solvent: After completion of the reaction, an aprotic solvent such as acetonitrile is added to the reaction mixture to aid in distillation and purification.

Removal of Impurities and Dimer Reduction

  • The presence of dimer impurities significantly lowers the yield and quality of the final product.
  • Using methylene chloride as the solvent reduces dimer formation to less than 5%, often below 1%.
  • After the reaction, part of the solvent is distilled off in the presence of the aprotic solvent, raising the distillation temperature to 50–70°C, which helps remove residual phosgene and other volatile impurities.

Crystallization

  • After distillation, the product is crystallized from suitable solvents such as aromatic or aliphatic hydrocarbons or esters.
  • This step ensures isolation of the dihydrochloride salt with high purity.

Process Flow Summary

Step Description Conditions/Notes
1. Reaction 4-piperidinopiperidine + triphosgene/phosgene in methylene chloride 1.3-1.5 eq triphosgene, room temp or controlled temp
2. Addition of Aprotic Solvent Add acetonitrile or similar solvent Helps in raising distillation temperature
3. Distillation Partial removal of solvent mixture Temperature raised to 60-65°C, ratio acetonitrile:methylene chloride ~70:30 to 80:20 (vol/vol)
4. Crystallization Add crystallization solvent (e.g., hydrocarbons) Isolates this compound in pure form

Research Findings and Advantages

  • Yield and Purity: The described method yields high purity product with minimal dimer impurity (<1%), which is critical for pharmaceutical applications.
  • Impurity Control: The use of methylene chloride and controlled distillation with an additional solvent is key to reducing difficult-to-remove impurities.
  • Process Efficiency: The solid form triphosgene is preferred over gaseous phosgene for safer handling and precise stoichiometric control.
  • Scalability: The process is suitable for industrial scale due to solvent choices and straightforward purification steps.

Comparative Analysis of Solvent Effects on Dimer Formation

Solvent Used Dimer Impurity Level Notes
Toluene High (>5%) Leads to more dimer and impurities
Benzene Moderate to High Similar issues as toluene
Hexane Moderate Less common, moderate impurities
Methylene Chloride Low (<1%) Preferred solvent for purity
Methylene Chloride + Acetonitrile (distillation) Very Low (<1%) Improved impurity removal and yield

Q & A

Q. What are the recommended synthetic routes for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride?

The compound is synthesized via esterification or coupling reactions involving bipiperidine derivatives. For example, Ethyl 1,4'-bipiperidine-3-carboxylate can be prepared by reacting 1,4'-bipiperidine-3-carboxylic acid with ethanol under acid catalysis, followed by dihydrochloride salt formation. Purification typically involves recrystallization or column chromatography. Structural analogs, such as methyl 1,4'-bipiperidine-3-carboxylate, have been synthesized using similar methodologies .

Q. How is this compound characterized for purity and structure?

Characterization employs a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For instance, NMR can confirm the ester and bipiperidine moieties, while HPLC ensures purity (>95% as per regulatory standards). MS provides molecular weight verification (C₁₃H₂₄N₂O₂·2HCl, theoretical m/z 297.78 for the free base) .

Q. What are the solubility and stability profiles of this compound?

As a dihydrochloride salt, it is typically soluble in polar solvents like water or methanol but less so in nonpolar solvents. Stability studies recommend storage in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or degradation. Long-term stability should be monitored via periodic HPLC analysis .

Q. How can researchers validate analytical methods for this compound?

Method validation follows ICH guidelines, including parameters like specificity, linearity (e.g., R² > 0.99), precision (RSD < 2%), and accuracy (recovery 98–102%). Reverse-phase HPLC with UV detection (λ = 210–254 nm) is commonly used, with mobile phases such as acetonitrile/water containing 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and hydrogen-bonding networks. For example, similar piperidine derivatives exhibit planar conformations with dihedral angles <5° between aromatic and ester groups. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What computational methods are suitable for conformational analysis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers. Molecular dynamics simulations (e.g., AMBER force field) assess flexibility in solution. Experimental validation via NMR coupling constants (e.g., 3JHH^3J_{HH}) or NOESY correlations is critical .

Q. How to address contradictions in spectral data (e.g., NMR signal splitting)?

Signal splitting may arise from dynamic processes like ring puckering or tautomerism. Variable-temperature NMR (e.g., –40°C to 80°C) can slow exchange rates, resolving split signals. Deuterated solvents (e.g., DMSO-d₆) enhance resolution .

Q. What strategies optimize hydrogen-bonding network studies in crystals?

Hydrogen-bond parameters (e.g., NH⋯O=C bond lengths: 1.96–2.15 Å, angles: 134–140°) are quantified via crystallography. SHELX refinement tools (SHELXL) model bifurcated or multi-centered hydrogen bonds. Comparative analysis with related structures (e.g., Ethyl 4-oxo-3-piperidinecarboxylate) identifies conserved motifs .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Modify substituents (e.g., ester groups, piperidine rings) and evaluate biological activity (e.g., receptor binding assays). For example, clocapramine dihydrochloride (a bipiperidine analog) shows neuroleptic activity linked to its substituent geometry .

Q. What protocols assess stability under extreme conditions (pH, temperature)?

Accelerated stability testing involves incubating the compound at 40°C/75% RH for 1–3 months. pH-dependent degradation is studied in buffers (pH 1–13) with LC-MS monitoring. Degradation products are identified using high-resolution MS and fragmentation patterns .

Q. Tables for Key Data

Parameter Value/Technique Reference
Molecular Weight297.78 (free base) + 73 (2HCl)
Purity AssessmentHPLC (>95%), NMR integration
X-ray Bond Length (NH⋯O=C)1.96–2.15 Å
Stability Storage2–8°C, inert atmosphere

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride
Reactant of Route 2
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Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

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